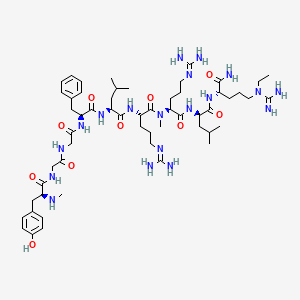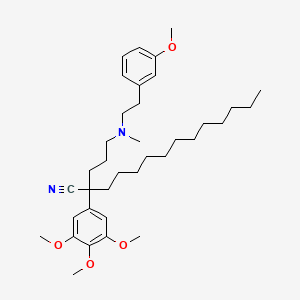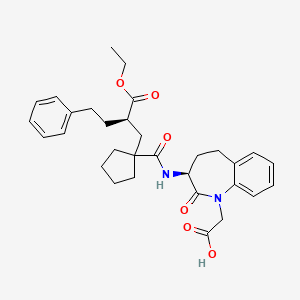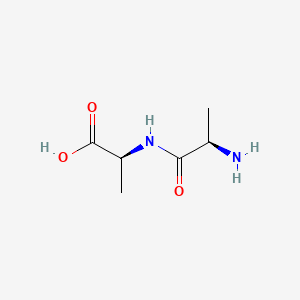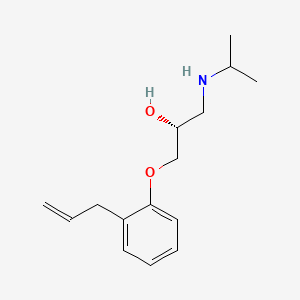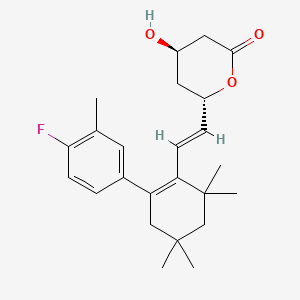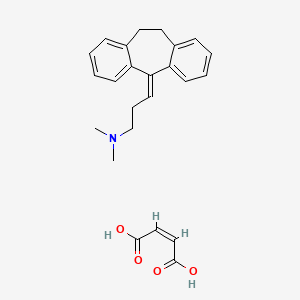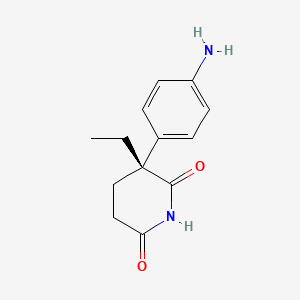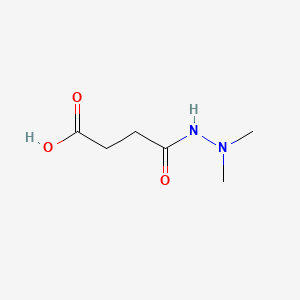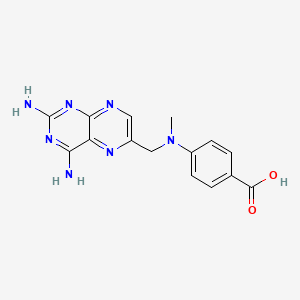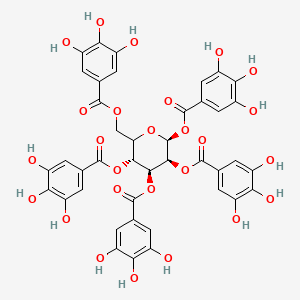
Pentagalloylglucose
Overview
Description
Pentagalloylglucose (PGG) is a natural hydrolyzable gallotannin abundant in various plants and herbs . It has a broad range of biological activities, specifically anticancer activities, and numerous molecular targets .
Synthesis Analysis
Biotechnological biodegradation by certain microorganisms and enzymes is one of the most efficient ways to degrade large tannin molecules into small molecules with bio-activities of high value .Molecular Structure Analysis
PGG is composed of five galloyl groups with a glucose at its core . Its conformational analysis by solution NMR and molecular dynamics calculation has been reported .Chemical Reactions Analysis
PGG can affect different cancer stages and inhibit tumor growth through multiple mechanisms depending on cell origin, with minimal toxicity against normal cells .Physical And Chemical Properties Analysis
PGG has a molecular formula of C41H32O26 . Its average mass is 940.677 Da . The density is predicted to be 2.05±0.1 g/cm3 . The boiling point is predicted to be 1365.7±65.0 °C .Scientific Research Applications
Anticancer Research
PGG has shown promise in anticancer studies due to its ability to act on multiple molecular targets and signaling pathways. It inhibits growth, angiogenesis, and metastasis in various cancers. PGG also enhances the efficacy of chemotherapy and radiotherapy .
Pharmacology
In pharmacology , PGG exhibits gastroprotective effects in indomethacin-induced gastropathy in rats by modulating the NO/eNOS/iNOS signaling pathway . It’s also been studied for its potential to inhibit P-glycoprotein, which could reverse multidrug resistance in leukemic cells .
Biochemistry
PGG is recognized for its biochemical role as a potent antioxidant. It’s a gallotannin that can precipitate proteins and stabilize elastin and collagen in vascular tissues, which is crucial for maintaining the structural integrity of blood vessels .
Molecular Biology
In molecular biology , PGG’s impact on membrane ionic currents has been observed. It can suppress the density of delayed-rectifier K+ current and proton-activated Cl− current, which are important in cellular signaling and function .
Clinical Research
Clinically, PGG is being explored for its therapeutic potential . Its elastin-stabilizing properties are beneficial for vascular health, particularly in the treatment and prevention of abdominal aortic aneurysms (AAA) .
Biotechnology
In the field of biotechnology , PGG’s structural characteristics confer high biological activity, making it a valuable compound for developing new therapeutic agents. Its antimicrobial, anti-inflammatory, and anticarcinogenic properties are of particular interest .
Mechanism of Action
Pentagalloylglucose (PGG) is a natural hydrolyzable gallotannin abundant in various plants and herbs, known for its broad range of biological activities .
Mode of Action
PGG interacts with its targets to inhibit their function. For instance, it effectively blocks ACE in a direct chemical reaction . It also acts on multiple molecular targets and signaling pathways associated with cancer to inhibit growth, angiogenesis, and metastasis . Moreover, PGG can enhance the efficacy of chemotherapy and radiotherapy by modulating various cancer-associated pathways .
Biochemical Pathways
PGG affects several biochemical pathways. It acts on signaling pathways associated with the hallmarks of cancer, inhibiting growth, angiogenesis, and metastasis of several cancers . It also modulates various cancer-associated pathways to enhance the efficacy of chemotherapy and radiotherapy .
Pharmacokinetics
The data on the pharmacokinetics of PGG are limited . It’s known that pgg has significant biomedical benefits, such as being a free radical sink, an anti-inflammatory agent, anti-diabetic agent, and having enzymatic resistant properties .
Result of Action
The molecular and cellular effects of PGG’s action are diverse. It inhibits the growth, angiogenesis, and metastasis of several cancers . It also maintains the aortic elastin architecture, tempers the aneurysm diameter expansion, and prevents aneurysm development .
Action Environment
The action, efficacy, and stability of PGG can be influenced by environmental factors. For instance, the extraction solvent used for PGG can affect its properties . Ethanol or methanol are commonly used, but water and aqueous acetone have also been used .
Future Directions
Future studies should focus on determining the pharmacokinetics and safety profile to develop PGG into a clinically useful drug . The α-PGG was demonstrated to be a very good model compound for the study of the pharmacological activities of gallotannins and for the development of more effective therapeutics with lower side effects .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNZEYHSMRWBK-NIKIMHBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029765 | |
| Record name | 1,2,3,4,6-Pentagalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14937-32-7 | |
| Record name | Penta-O-galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentagalloylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentagalloyl glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAGALLOYLGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



